Clinical Candidate Status Differentiates RGH-857 from Research-Grade α7 PAM Tool Compounds
RGH-857 is explicitly designated as a clinical candidate (compound 51) emerging from a full lead optimization program, whereas most commercially available α7 PAMs (e.g., PNU-120596, NS-1738, A-867744) are research tool compounds that were never advanced to clinical evaluation [1]. Clinical candidate status implies that RGH-857 has met predefined criteria for potency, selectivity, ADME, and in vivo efficacy that are beyond typical research tool compound characterization.
| Evidence Dimension | Development stage |
|---|---|
| Target Compound Data | Clinical candidate (compound 51, RGH-857); advanced through lead optimization and candidate selection [1] |
| Comparator Or Baseline | Representative research tool α7 PAMs (PNU-120596, NS-1738, A-867744) – preclinical tool compounds not advanced to clinical evaluation |
| Quantified Difference | Qualitative stage-gate difference: clinical candidate vs. preclinical research tool |
| Conditions | Drug development pipeline; Richter Gedeon Nyrt. discovery program |
Why This Matters
Procurement of a clinical-stage compound ensures access to extensively characterized material with documented batch-to-batch reproducibility, impurity profiles, and formulation data not typically available for research tool compounds.
- [1] Ledneczki I, Tapolcsányi P, Gábor E, Vágó I, Szigetvári Á, Krámos B, Mohácsi R, Kolok S, Thán M, Lévay G, Lendvai B, Greiner I, Némethy Z, Éles J. Discovery of an In Vitro and In Vivo Potent Nicotinic α7 Positive Allosteric Modulator Clinical Candidate Molecule (RGH-857). J Med Chem. 2026;69(1):305-329. doi:10.1021/acs.jmedchem.5c02408. View Source
